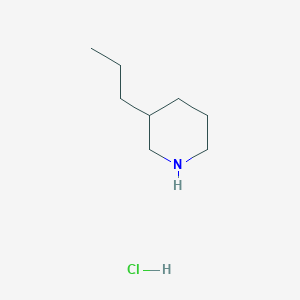

3-Propylpiperidine hydrochloride

描述

Contextualization within Piperidine (B6355638) Chemistry and Heterocyclic Compounds

3-Propylpiperidine (B84210) hydrochloride is classified as a heterocyclic compound, which are organic compounds containing a ring structure composed of atoms of at least two different elements. Specifically, it is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. nih.gov The piperidine ring is a saturated heterocycle, meaning it lacks double bonds within the ring structure, making it conformationally flexible, typically adopting a "chair" conformation similar to cyclohexane. wikipedia.org

The piperidine structural motif is of immense importance in chemistry and pharmacology. nih.gov It is a core component of numerous pharmaceuticals and a vast array of naturally occurring alkaloids, which are plant- or animal-derived compounds with significant physiological effects. bath.ac.ukwikipedia.org The properties and reactivity of piperidine derivatives are heavily influenced by the substituents attached to the ring. In the case of 3-propylpiperidine, the propyl group at the third position (C-3) influences its steric and electronic properties, which in turn dictates its potential as a synthetic intermediate and its biological interactions. The development of synthetic methods to create substituted piperidines, like 3-propylpiperidine, is a crucial area of modern organic chemistry. nih.gov

Historical Development of Piperidine Alkaloid Synthesis and Related Chemical Entities

The history of piperidine chemistry is intrinsically linked to the study of natural products. The parent compound, piperidine, was first isolated in the 19th century from piperine, the compound responsible for the pungency of black pepper. wikipedia.orgwikipedia.org This discovery spurred interest in a new class of nitrogen-containing organic compounds. Early research focused on the isolation and structural elucidation of various piperidine alkaloids from plant and animal sources, such as coniine from poison hemlock and lobeline from Indian tobacco. wikipedia.orgnih.gov

The synthesis of these natural products and their analogues has been a long-standing challenge and a driving force in the evolution of organic chemistry. Early synthetic methods were often lengthy and low-yielding. However, over the 20th and 21st centuries, a multitude of sophisticated and efficient methods for constructing the piperidine ring have been developed. These include:

Catalytic Hydrogenation of Pyridines: A common and effective method where the aromatic pyridine (B92270) ring is reduced to a saturated piperidine ring. nih.govorganic-chemistry.org

Cyclization Reactions: Methods involving the formation of the piperidine ring from a linear precursor, such as the cyclization of 1,5-dihalides with a primary amine. organic-chemistry.org

Multi-component Reactions: Advanced one-pot processes where three or more reactants combine to form a complex piperidine product, offering high efficiency. nih.gov

A modification of Gabriel's synthesis, a classic method in amine chemistry, was reported to produce 3-methyl-, 3-ethyl-, and 3-propylpiperidine, marking an early direct synthesis of 3-alkylpiperidines. odu.edu The development of these synthetic strategies has enabled chemists to create vast libraries of piperidine derivatives, including 3-propylpiperidine hydrochloride, for academic research and drug discovery programs. researchgate.net

Foundational Research Significance of this compound within Organic Chemistry

The significance of this compound in foundational research stems from its identity as a substituted piperidine. The piperidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is frequently found in successful drugs. Therefore, simple derivatives like this compound are valuable tools for several reasons:

Synthetic Building Blocks: It serves as a starting material or intermediate for the synthesis of more complex molecules. The propyl group at the C-3 position provides a specific steric and lipophilic profile that can be crucial for the target molecule's biological activity. Synthetic chemists utilize such building blocks to construct novel compounds for testing as potential therapeutics. nih.govodu.edu

Structure-Activity Relationship (SAR) Studies: In drug development, understanding how the structure of a molecule affects its biological activity is critical. By comparing the activity of 3-propylpiperidine-containing compounds with analogues containing different alkyl groups (e.g., methyl, ethyl, butyl) at the same position, researchers can determine the optimal substituent size and shape for interaction with a biological target, such as a receptor or enzyme.

Probing Chemical Space: The creation and study of simple, systematically varied molecules like 3-propylpiperidine and its isomers contribute to the exploration of three-dimensional chemical space. whiterose.ac.uk This exploration helps chemists understand how to design molecules with specific shapes and properties, which is essential for developing new drugs and materials.

While large-scale studies may focus on more complex derivatives, the underlying principles learned from the synthesis and properties of foundational molecules like this compound are fundamental to the advancement of organic and medicinal chemistry. acs.org

Structure

3D Structure of Parent

属性

IUPAC Name |

3-propylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-2-4-8-5-3-6-9-7-8;/h8-9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSYZZXLFAPVAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858443-89-7 | |

| Record name | 3-propylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Propylpiperidine Hydrochloride and Its Analogues

Classical Approaches to Piperidine (B6355638) Ring Formation with Propyl Substitution

Traditional methods for synthesizing the piperidine ring often involve robust and versatile reactions that have been refined over decades. These strategies focus on the fundamental construction of the heterocyclic nucleus, with substitution being introduced either before or during the ring-forming step.

Reductive amination is a powerful and widely used method for forming amines, including the cyclic secondary amine of the piperidine ring. researchgate.netmasterorganicchemistry.com This process typically involves the reaction of a dicarbonyl compound (or a precursor) with an amine source, such as ammonia or a primary amine, to form an imine or enamine intermediate in situ, which is then reduced to the corresponding amine without being isolated. youtube.com

Intramolecular reductive amination is particularly effective for constructing the piperidine ring. A suitable linear substrate, such as a 1,5-dicarbonyl compound or a related amino-ketone or amino-aldehyde, can cyclize via this pathway. For the synthesis of a 3-propylpiperidine (B84210) analogue, a precursor like 2-propyl-1,5-pentanedial could theoretically undergo a double reductive amination with an amine source to form the desired ring. chim.it The choice of reducing agent is critical for the success of the reaction and can influence stereoselectivity. Common reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of unreacted carbonyl groups. masterorganicchemistry.comnih.gov

Key features of this strategy are its operational simplicity, often allowing for a one-pot procedure, and the availability of a wide range of starting materials. researchgate.netyoutube.com

Various cyclization strategies beyond reductive amination are employed to construct the piperidine framework. These methods often involve forming one or two carbon-nitrogen bonds to close the ring.

One approach involves the intramolecular nucleophilic substitution of a linear precursor containing an amine and a suitable leaving group. For instance, a 5-halo-alkylamine can undergo intramolecular cyclization to yield the piperidine ring. A one-pot cyclization/reduction cascade of halogenated amides has been developed, where activation with trifluoromethanesulfonic anhydride followed by reduction and intramolecular substitution affords piperidines. nih.gov

Another strategy is the tandem oxidation-cyclization-oxidation of unsaturated alcohols, which can produce 3-substituted 4-piperidinones. acs.org These piperidinones are valuable intermediates that can be further reduced to furnish 3,4-disubstituted piperidines. acs.org Light-mediated iridium(III)-catalyzed cyclization of alkenes also represents a modern approach to piperidine synthesis. nih.gov Additionally, palladium-catalyzed aerobic oxidative cyclization of alkenes provides a pathway to various six-membered nitrogen heterocycles, including piperidines. organic-chemistry.org

The catalytic hydrogenation of substituted pyridines is one of the most direct and common methods for preparing the corresponding piperidines. nih.gov For the synthesis of 3-propylpiperidine, the starting material is 3-propylpyridine (B1594628). nih.gov This reaction involves the reduction of the aromatic pyridine (B92270) ring to a saturated piperidine ring, typically under harsh conditions using transition metal catalysts. nih.gov

Commonly used catalysts include platinum oxide (PtO2), rhodium on carbon (Rh/C), and nickel catalysts. nih.govwhiterose.ac.uk The reactions often require high pressures of hydrogen gas and elevated temperatures. nih.gov Despite the often severe conditions, this method is highly effective for producing piperidines in good yields. For example, various substituted pyridines have been successfully hydrogenated to their corresponding cis-piperidines using PtO2 under mild and practical conditions. whiterose.ac.uk A metal-free transfer hydrogenation method using trichlorosilane catalyzed by hexamethylphosphoric triamide (HMPA) has also been developed for reducing pyridines with ester or ketone groups at the C-3 position. mdpi.com

Table 1: Selected Catalytic Systems for the Hydrogenation of Pyridine Derivatives

| Catalyst | Substrate Type | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Platinum(IV) oxide (PtO₂) | Substituted Pyridines | H₂ (1 atm), HCl, EtOH, rt | cis-Piperidines | whiterose.ac.uk |

| Rhodium on Carbon (Rh/C) | 3-substituted Pyridines | H₂, Mild Conditions | 3-substituted Piperidines | nih.gov |

| Hexamethylphosphoric triamide (HMPA) / Trichlorosilane | 3-Carbonyl Pyridines | Metal-free transfer hydrogenation | Substituted Piperidines | mdpi.com |

Modern and Stereoselective Synthesis of 3-Propylpiperidine and Related Derivatives

Modern synthetic efforts have increasingly focused on controlling the stereochemistry of the piperidine ring, as the specific arrangement of substituents is often crucial for biological function. These methods employ chiral catalysts or auxiliaries to achieve high levels of enantioselectivity or diastereoselectivity.

Asymmetric synthesis provides a route to enantiomerically enriched piperidines, which is of great importance in the pharmaceutical industry. nih.govacs.org This can be achieved by using chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Evans' oxazolidinone auxiliaries, for example, have been widely used in asymmetric alkylation and aldol reactions to set stereocenters that can be part of a piperidine precursor. wikipedia.orgresearchgate.net

Catalytic asymmetric methods offer a more atom-economical approach. A notable strategy involves a rhodium-catalyzed asymmetric reductive Heck reaction of aryl or vinyl boronic acids with a dihydropyridine intermediate. nih.govacs.org This method provides access to 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity, which can then be reduced to the final enantioenriched 3-substituted piperidines. nih.govacs.org Another approach is the intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, which has been used to form enantioenriched piperidines from linear alkene precursors. rsc.org

Table 2: Examples of Asymmetric Catalysis for Piperidine Synthesis

| Catalytic System | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Enantioenriched 3-substituted tetrahydropyridines | nih.govacs.org |

| Chiral Phosphoric Acid | Intramolecular aza-Michael Cyclization | Enantioenriched piperidines | rsc.org |

When multiple stereocenters are present in a piperidine ring, controlling their relative configuration (diastereoselectivity) becomes essential. Diastereoselective methods are designed to favor the formation of one diastereomer over others.

A powerful strategy involves the stereodivergent reduction of 3-substituted 4-piperidinone intermediates. By carefully selecting the reducing agent, it is possible to produce either the cis or the trans 3,4-disubstituted piperidine with high selectivity. For example, reduction with L-Selectride typically yields the cis product, while using an aluminum-based reducing agent like Al-isopropoxydiisobutylalane can favor the formation of the trans diastereomer. acs.org This approach allows access to different diastereomeric products from a common intermediate.

Other diastereoselective methods include the intramolecular reductive cyclization of monoximes of 1,5-diketones, which has been used to prepare polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com Furthermore, diastereoselective epoxidation of functionalized tetrahydropyridines followed by regioselective ring-opening provides a pathway to highly substituted, oxygenated piperidines. researchgate.net

Table 3: Diastereoselective Reduction of 3-Substituted 4-Piperidinones

| Reducing Agent | Product Stereochemistry | Diastereomeric Ratio | Reference |

|---|---|---|---|

| L-Selectride | cis | >99:1 | acs.org |

| Al-isopropoxydiisobutylalane | trans | up to 99:1 | acs.org |

Enantioselective Methodologies for Optically Active Propylpiperidines

The development of enantioselective methods for the synthesis of 3-substituted piperidines is crucial for accessing specific stereoisomers with desired pharmacological activities. A variety of approaches have been explored to achieve high enantioselectivity.

One notable strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes aryl, heteroaryl, or vinyl boronic acids and a pyridine derivative, phenyl pyridine-1(2H)-carboxylate, to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity. nih.govorganic-chemistry.orgacs.org A subsequent reduction step then furnishes the desired enantioenriched 3-substituted piperidines. nih.govorganic-chemistry.orgacs.org This three-step process, which includes the partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a final reduction, provides access to a wide range of functionalized piperidines. nih.govacs.org

Another approach is the asymmetric alkylation of N-sulfinyl imidates with 1-chloro-3-iodopropane, which has been successfully applied to the synthesis of chiral N-sulfinyl 3-alkylpiperidines. Furthermore, chemoenzymatic methods have been employed in the divergent synthesis of 3,5-dioxygenated piperidines. nih.govacs.org This involves an enzyme- and ruthenium-catalyzed reaction that transforms a mixture of achiral cis- and racemic trans-3,5-piperidine diol into the desired cis-(3R,5S)-diacetate with high diastereoselectivity. nih.govacs.org

Biocatalysis also presents a valuable tool for enantioselective synthesis. For instance, the reduction of N-1-Boc-3-piperidone using baker's yeast or ketoreductase enzymes can yield (S)-1-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals. This enzymatic approach offers a cost-effective and environmentally friendly alternative to traditional chemical resolutions.

Table 1: Comparison of Enantioselective Methodologies

| Methodology | Key Features | Advantages |

| Rh-catalyzed Asymmetric Reductive Heck Reaction | Three-step process involving asymmetric carbometalation | High yield and enantioselectivity, wide functional group tolerance |

| Asymmetric Alkylation of N-sulfinyl Imidates | Utilizes chiral N-sulfinyl auxiliaries | Effective for synthesizing chiral 3-alkylpiperidines |

| Chemoenzymatic Methods | Combines chemical and enzymatic steps | High diastereoselectivity for polysubstituted piperidines |

| Biocatalysis (e.g., Baker's Yeast, Ketoreductases) | Employs whole cells or isolated enzymes | Cost-effective, environmentally friendly, high enantioselectivity |

Mannich Reactions in Stereoselective Piperidine Synthesis

The Mannich reaction is a powerful tool for the stereoselective synthesis of piperidine rings. This reaction involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine or ammonia.

A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines. rsc.org This method, inspired by the biosynthesis of piperidine natural products, utilizes a 1,3-bis-trimethylsilylenol ether to produce a cyclized chiral dihydropyridinone intermediate. rsc.org This intermediate serves as a versatile building block for various chiral piperidine compounds. rsc.org

The intramolecular Mannich reaction of δ-amino β-keto esters with aldehydes and ketones provides another efficient route to polysubstituted piperidines. acs.org This methodology has been successfully applied to the asymmetric synthesis of dendrobate alkaloids. acs.org Furthermore, the nitro-Mannich (aza-Henry) reaction, which involves the reaction of a nitroalkane with an imine, is a versatile method for creating β-nitroamines, which are valuable precursors for piperidine synthesis. nih.gov Organocatalytic versions of this reaction using chiral thioureas have been shown to produce syn-β-nitroamines with good to high diastereo- and enantioselectivity. nih.gov

Table 2: Key Mannich Reactions in Piperidine Synthesis

| Reaction Type | Key Reactants | Key Intermediate/Product |

| Three-component Vinylogous Mannich Reaction | 1,3-bis-trimethylsilylenol ether, aldehyde, amine | Chiral dihydropyridinone |

| Intramolecular Mannich Reaction | δ-amino β-keto ester, aldehyde/ketone | Polysubstituted piperidine |

| Nitro-Mannich (Aza-Henry) Reaction | Nitroalkane, imine | β-nitroamine |

Intramolecular Aminocyclization Approaches

Intramolecular aminocyclization is a widely used strategy for the construction of the piperidine ring. These reactions involve the formation of a new carbon-nitrogen bond within a linear precursor containing both an amine and a reactive functional group.

One such approach is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov This acid-mediated reaction proceeds through the formation of an enamine and a subsequent iminium ion, which is then reduced to form the piperidine ring. nih.gov Another method involves the bromination of an isolated double bond in a linear precursor, followed by a highly stereoselective aminocyclization to furnish pyrrolidine and piperidine ring systems. nih.gov

Palladium-catalyzed azide (B81097) reduction followed by cyclization is another effective strategy. nih.gov Additionally, the intramolecular amination of methoxyamine-containing boronic esters has been utilized to construct piperidines via N-B bond formation and a 1,2-metalate shift. nih.gov

Synthesis of Key Precursors and Intermediates for 3-Propylpiperidine Hydrochloride

The synthesis of this compound relies on the preparation of suitable precursors that can be cyclized to form the piperidine ring.

Preparation of Propyl-Substituted Linear Precursors

The synthesis of linear precursors containing the propyl substituent at the desired position is the first critical step. These precursors typically contain a nitrogen atom and a functional group that can participate in a subsequent cyclization reaction. For instance, δ-amino β-keto esters can be prepared and used in intramolecular Mannich reactions. acs.org

Functionalization of Starting Materials for Piperidine Ring Closure

Once the linear precursor is synthesized, it often requires functionalization to facilitate the ring-closing reaction. This can involve the introduction of leaving groups, the activation of certain positions for nucleophilic attack, or the formation of reactive intermediates like iminium ions. nih.gov For example, in the synthesis of 3,5-dioxygenated piperidines, N-benzylglycinate is used as a starting material and undergoes several transformations to introduce the necessary functional groups for cyclization. nih.govacs.org

Derivatization Strategies of the 3-Propylpiperidine Core

Following the synthesis of the 3-propylpiperidine core, further derivatization can be carried out to explore structure-activity relationships and develop new analogues with improved properties. These modifications can be made at the nitrogen atom of the piperidine ring or at other positions on the ring.

For example, N-alkylation can be performed to introduce various substituents on the nitrogen. Additionally, functional groups on the piperidine ring, if present, can be further modified. For instance, hydroxyl groups can be acylated or etherified. nih.gov The synthesis of 3,4,5-trisubstituted piperidines containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety has been explored for their antioxidant activity. nih.gov

Functional Group Interconversions on the Piperidine Ring

The construction of the 3-propylpiperidine core can be achieved through several synthetic strategies, primarily involving the modification of pyridine precursors or the cyclization of acyclic starting materials. A prevalent and direct method is the catalytic hydrogenation of 3-propylpyridine. This reaction involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine ring.

The choice of catalyst, solvent, and reaction conditions plays a critical role in the efficiency and selectivity of the hydrogenation. Various catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for the reduction of substituted pyridines. For instance, platinum oxide (PtO₂) in acetic acid is a classic system for this transformation, often requiring elevated hydrogen pressures. acs.org Rhodium-based catalysts, such as rhodium on carbon (Rh/C) or rhodium(III) oxide (Rh₂O₃), have also shown high efficacy, sometimes under milder conditions. libretexts.org

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) | Reference |

| PtO₂ | 3-Methylpyridine | Acetic Acid | RT | 70 | High | acs.org |

| Rh₂O₃ | 2,6-Lutidine | Trifluoroethanol | 40 | 5 | >99 | nih.gov |

| Pd(OH)₂/C | N-(pyridin-2-yl)oxazolidin-2-one | Acetic Acid | RT | 100 | 98 | chemrxiv.org |

| Rh/C | Substituted Pyridines | Acetic Acid | RT-80 | 30-80 | High | researchgate.net |

An alternative approach to the 3-substituted piperidine ring system is through ring expansion reactions. For example, optically active 3-substituted piperidines can be synthesized from prolinol derivatives. This method involves the formation of an aziridinium intermediate from a 2-(halomethyl)pyrrolidine, which is then opened by a nucleophile to yield the six-membered piperidine ring. The regioselectivity of the nucleophilic attack determines the substitution pattern on the piperidine ring. nih.gov

N-Substitution Reactions Leading to Complex Propylpiperidine Derivatives

The secondary amine of the 3-propylpiperidine ring is a versatile functional handle for the synthesis of more complex derivatives through N-substitution reactions. These reactions include N-alkylation, N-arylation, and reductive amination, which allow for the introduction of a wide range of substituents, thereby modulating the physicochemical and biological properties of the parent molecule.

N-Alkylation is commonly achieved by reacting 3-propylpiperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct. The choice of the alkylating agent can vary from simple alkyl halides to more complex, functionalized electrophiles.

N-Arylation of 3-propylpiperidine can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which involves the use of a palladium or copper catalyst to form a C-N bond between the piperidine nitrogen and an aryl halide or triflate. An alternative strategy involves the use of Zincke imine intermediates, which are generated from the reaction of a pyridine with an aniline, followed by ring-opening and subsequent ring-closing to form an N-arylpyridinium salt that can be hydrogenated to the corresponding N-arylpiperidine. nih.govdocumentsdelivered.com

Reductive Amination provides a powerful method for the N-alkylation of 3-propylpiperidine with aldehydes or ketones. The reaction proceeds through the initial formation of an iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild enough to selectively reduce the iminium ion in the presence of the carbonyl starting material. harvard.edumasterorganicchemistry.comrsc.orgorganic-chemistry.org

| Reaction Type | Electrophile/Reagent | Reducing Agent/Catalyst | Product Type | Reference |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | N-Alkyl-3-propylpiperidine | General Knowledge |

| N-Arylation | Aryl Halide (Ar-X) | Pd or Cu catalyst | N-Aryl-3-propylpiperidine | nih.govdocumentsdelivered.com |

| Reductive Amination | Aldehyde (RCHO) or Ketone (R₂CO) | NaBH(OAc)₃ or NaBH₃CN | N-Alkyl-3-propylpiperidine | harvard.edumasterorganicchemistry.comrsc.orgorganic-chemistry.org |

Side-Chain Modifications at the Propyl Moiety

Modification of the propyl side chain at the 3-position of the piperidine ring offers another avenue for structural diversification. However, the selective functionalization of an unactivated alkyl chain can be challenging due to the inert nature of C-H bonds. Several strategies can be envisioned for this purpose, although their application specifically to 3-propylpiperidine may require careful optimization.

One potential approach is free-radical halogenation . This method involves the reaction of the N-protected 3-propylpiperidine with a halogenating agent, such as N-bromosuccinimide (NBS), under UV irradiation or in the presence of a radical initiator. wikipedia.orgyoutube.comchadsprep.comyoutube.com This would introduce a halogen atom onto the propyl chain, which can then serve as a handle for further nucleophilic substitution reactions. The selectivity of this reaction can be influenced by the stability of the resulting radical intermediate, with benzylic and allylic positions being more reactive. For a simple propyl chain, a mixture of products may be obtained.

Another strategy involves directed C-H activation . This advanced methodology utilizes a directing group, often attached to the piperidine nitrogen, to guide a transition metal catalyst to a specific C-H bond. While this has been successfully applied to the functionalization of C-H bonds within the piperidine ring, its application to a flexible alkyl side chain is more complex and would depend on the conformational preferences of the molecule. nih.gov

Finally, oxidation of the propyl side chain could potentially introduce a hydroxyl or carbonyl group. The feasibility and selectivity of such a reaction would depend on the specific oxidizing agent and the reaction conditions. Protecting the piperidine nitrogen as an N-oxide can facilitate α-functionalization of the ring, but selective oxidation of the side chain remains a synthetic challenge. acs.org

Process Development and Optimization in the Synthesis of this compound

The transition from a laboratory-scale synthesis to an industrial process for this compound requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness. A key step that often requires significant process development is the catalytic hydrogenation of 3-propylpyridine.

Catalyst Selection and Loading: The choice of catalyst is paramount. While platinum and palladium catalysts are effective, they can be expensive. Rhodium and ruthenium catalysts may offer a more cost-effective alternative. libretexts.orgnih.gov Catalyst loading is another critical parameter to optimize, as minimizing the amount of catalyst used reduces costs and simplifies purification.

Reaction Conditions: Temperature and hydrogen pressure are key variables that influence the reaction rate and selectivity. Higher temperatures and pressures generally lead to faster reactions but can also result in over-reduction or side reactions. Optimization studies aim to find the mildest conditions that afford a high yield of the desired product in a reasonable timeframe. chemrxiv.org The choice of solvent can also impact the reaction, with protic solvents like acetic acid or alcohols often being used to facilitate the hydrogenation of pyridines. acs.org

Purification and Salt Formation: After the hydrogenation is complete, the catalyst is typically removed by filtration. The resulting 3-propylpiperidine is then purified, for example, by distillation. The final step is the formation of the hydrochloride salt, which is usually achieved by treating a solution of the free base with hydrochloric acid. The hydrochloride salt is often a crystalline solid, which facilitates its purification by recrystallization and improves its handling and stability. Industrial purification processes may also involve techniques such as extraction and crystallization to ensure high purity of the final active pharmaceutical ingredient (API). beilstein-journals.orgnih.govresearchgate.net

| Parameter | Optimization Goal | Typical Conditions/Considerations |

| Catalyst | High activity, selectivity, and cost-effectiveness | Pd/C, PtO₂, Rh/C, Rh₂O₃ |

| Catalyst Loading | Minimize cost and simplify purification | Typically 0.1-5 mol% |

| Hydrogen Pressure | Ensure complete reduction while maintaining safety | 5-100 bar |

| Temperature | Achieve a reasonable reaction rate without side reactions | 25-100 °C |

| Solvent | Good substrate solubility and catalyst compatibility | Acetic acid, methanol, ethanol, trifluoroethanol |

| Purification | High purity of the final product | Filtration, distillation, extraction, recrystallization |

| Salt Formation | Crystalline, stable, and pure salt | Treatment with HCl in a suitable solvent (e.g., isopropanol, ethyl acetate) |

Chemical Reactivity and Reaction Mechanisms of 3 Propylpiperidine Hydrochloride

Fundamental Reactivity Patterns of Protonated Amines and Piperidines

The reactivity of 3-propylpiperidine (B84210) hydrochloride is largely dictated by the electronic properties of the protonated piperidine (B6355638) ring.

Nucleophilic Characteristics of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a key center for reactivity. In its unprotonated form, piperidine is a good nucleophile due to the lone pair of electrons on the nitrogen. reddit.com The cyclic structure of piperidine can enhance its nucleophilicity compared to acyclic secondary amines. reddit.com However, in 3-propylpiperidine hydrochloride, the nitrogen is protonated, forming a piperidinium (B107235) cation. This protonation significantly diminishes the nucleophilicity of the nitrogen, as the lone pair is engaged in a bond with a proton.

The basicity, and consequently the nucleophilicity, of amines is influenced by several factors. Electron-donating groups generally increase basicity and nucleophilicity, while electron-withdrawing groups have the opposite effect. masterorganicchemistry.com The propyl group at the 3-position of the piperidine ring is a weak electron-donating group, which slightly enhances the basicity of the parent piperidine.

The nucleophilicity of amines generally follows the trend: secondary amines > primary amines > ammonia. masterorganicchemistry.com This trend is also reflected in Mayr's nucleophilicity parameters, which provide a quantitative measure of nucleophilic strength. masterorganicchemistry.comwikipedia.org

Electrophilic Sites on the Piperidine Ring and Propyl Chain

While the nitrogen atom in the unprotonated form is nucleophilic, the protonated form, as in this compound, can present electrophilic sites. The hydrogen atom attached to the nitrogen is acidic and can be abstracted by a base.

Furthermore, the carbon atoms of the piperidine ring and the propyl chain are generally not strong electrophilic sites. However, reactions can be induced at these positions under specific conditions, often involving initial activation. For instance, substitution reactions at the piperidine ring can occur, although these are less common than reactions at the nitrogen. youtube.com

Mechanistic Studies of Reactions Involving this compound

The hydrochloride salt form of 3-propylpiperidine introduces important considerations regarding its acid-base behavior and subsequent reactivity.

Acid-Base Equilibria and Protonation Effects

This compound is the salt formed from the reaction of the weak base 3-propylpiperidine with the strong acid hydrochloric acid. riversidelocalschools.com In aqueous solution, an equilibrium is established where the piperidinium cation can donate a proton to water, acting as a Brønsted-Lowry acid. riversidelocalschools.comlibretexts.org

The position of this equilibrium is described by the acid dissociation constant (K_a) of the conjugate acid, 3-propylpiperidinium ion. The relationship between the K_a of the acid and the base dissociation constant (K_b) of its conjugate base is given by the equation K_a * K_b = K_w, where K_w is the ion product of water. bu.edu The pH of a solution of this compound will be acidic due to the hydrolysis of the 3-propylpiperidinium ion. bu.edu

The protonation state of the piperidine nitrogen is crucial for its reactivity. In acidic conditions, the nitrogen is protonated, rendering it non-nucleophilic. To engage in nucleophilic reactions, the piperidine must be deprotonated, which can be achieved by adding a base. nih.gov

Ring-Opening and Ring-Closing Mechanisms of Piperidine Derivatives

The piperidine ring is generally stable. However, ring-opening reactions can be induced under specific conditions, often involving photooxidation or the use of strong bases with appropriately substituted piperidines. researchgate.net For instance, N-substituted piperidines with an allylic chain can undergo ring-opening in the presence of strong bases. researchgate.net

Conversely, piperidine rings can be formed through various intramolecular cyclization reactions. nih.gov These methods are fundamental in the synthesis of substituted piperidines. youtube.comnih.gov

Substitution Reactions at the Piperidine Ring

While reactions at the nitrogen are more common, substitution at the carbon atoms of the piperidine ring is also possible. These reactions often require specific activation of the ring. For example, nucleophilic aromatic substitution reactions have been studied in N-methylpyridinium ions, which are related to the protonated form of piperidine. nih.gov These studies show that the reaction mechanism can be complex, sometimes involving a rate-determining deprotonation step. nih.gov

The introduction of substituents on the piperidine ring can significantly influence its reactivity and biological activity. nih.govacs.org For instance, the position and nature of a substituent can affect the selectivity of the molecule for certain biological targets. acs.org

Oxidation and Reduction Chemistry of Propylpiperidine Structures

The chemical reactivity of the 3-propylpiperidine core is largely dictated by the saturated heterocyclic amine structure. Its oxidation and reduction chemistry centers on the nitrogen atom and the piperidine ring.

Oxidation: The piperidine ring, being a saturated heterocycle, is generally resistant to oxidation under mild conditions. However, the nitrogen atom is a primary site for oxidative reactions. Treatment of piperidines with various oxidizing agents can lead to several products. For instance, N-oxidation can occur to form N-oxides. Stronger oxidation can lead to the formation of cyclic imines through dehydrohalogenation of an intermediate N-chloropiperidine, which can be formed by reacting piperidine with calcium hypochlorite. wikipedia.org

The presence of an N-acyl or other protecting group significantly influences the outcome of oxidation reactions. N-acyliminium ions are key reactive intermediates that can be generated from N-protected piperidines through chemical or electrochemical oxidation. nih.gov For example, the combination of iodine(III) reagents like iodosobenzene (B1197198) ( (PhIO)n ) and trimethylsilyl (B98337) azide (B81097) (TMSN3) has been used for the direct α-azidonation of N-protected piperidines, proceeding through an N-acyliminium ion intermediate. nih.gov Similarly, other hypervalent iodine reagents can promote complex oxidations of the piperidine ring. nih.gov

Reduction: As a fully saturated heterocyclic system, the piperidine ring in 3-propylpiperidine is not susceptible to further reduction under standard catalytic hydrogenation conditions. The primary route to synthesizing propylpiperidine structures often involves the reduction of a corresponding unsaturated precursor, typically a propylpyridine.

The hydrogenation of pyridine (B92270) derivatives to form piperidines is a common and industrially significant reaction. wikipedia.orgnih.gov This transformation usually requires transition metal catalysts and can be performed under various conditions. For example, pyridine can be reduced to piperidine using a molybdenum disulfide catalyst or through a modified Birch reduction with sodium in ethanol. wikipedia.org More recent methods employ catalysts based on rhodium, ruthenium, iridium, and cobalt for the hydrogenation of substituted pyridines, often with high stereoselectivity. nih.gov The reduction of pyridine N-oxides to piperidines is also an effective synthetic route, which can be achieved using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon catalyst. organic-chemistry.org

The table below summarizes various catalytic systems used for the reduction of pyridine precursors to piperidine derivatives.

| Precursor Type | Catalyst/Reagent System | Product | Reference |

| Pyridine | H₂, Molybdenum disulfide catalyst | Piperidine | wikipedia.org |

| Pyridine | Sodium, Ethanol (Birch reduction) | Piperidine | wikipedia.org |

| Pyridine N-oxide | Ammonium formate, Pd/C | Piperidine | organic-chemistry.org |

| Pyridinium Salts | Iridium(I) catalyst with P,N-ligand | Chiral Piperidines | nih.gov |

| Pyridine Derivatives | Cobalt-based nanocatalysts | Piperidine Derivatives | nih.gov |

| Pyridine Derivatives | Ruthenium-based nanocatalysts | Piperidine Derivatives | nih.gov |

Reaction Kinetics and Thermodynamic Considerations in Propylpiperidine Transformations

The reaction kinetics and thermodynamics of 3-propylpiperidine are fundamentally related to the structure and conformation of the piperidine ring and the nucleophilicity of the nitrogen atom.

Reaction Kinetics: The nitrogen lone pair in the piperidine ring makes it a potent nucleophile. The rate at which it participates in nucleophilic substitution or addition reactions is a key aspect of its chemical reactivity. Kinetic studies on the parent piperidine molecule provide insight into the reactivity of substituted derivatives like 3-propylpiperidine.

For instance, the kinetics of the SNAr reaction between 1-fluoro-2,4-dinitrobenzene (B121222) and piperidine in acetonitrile (B52724) have been studied, demonstrating the nucleophilic character of the amine. rsc.org In other kinetic studies involving the reaction of 1,2-dinitrobenzene (B166439) with piperidine in n-hexane, the formation of an electron donor-acceptor (EDA) complex prior to the main reaction has been proposed to explain the observed rate dependencies. rsc.org The rate of reaction is influenced by the concentration of piperidine, which can act as both the nucleophile and a base catalyst. rsc.org

The table below presents kinetic data for reactions of piperidine with electrophilic aromatic compounds.

| Reaction | Solvent | Rate Constant (k) Description | Reference |

| Piperidine + 1-Fluoro-2,4-dinitrobenzene | Acetonitrile | Kinetic data studied as a function of amine concentration. | rsc.org |

| Piperidine + 1-Chloro-2,4-dinitrobenzene (B32670) | Acetonitrile | Kinetic data studied as a function of amine concentration. | rsc.org |

| Piperidine + 1,2-Dinitrobenzene | n-Hexane | Curvilinear dependence of the apparent second-order rate constant on piperidine concentration, suggesting complex formation. | rsc.org |

| Piperidine + 1-chloro-2,4-dinitrobenzene (DNCB) | Ethanol | The reaction progress can be monitored by spectrophotometry to determine the rate constant. | gac.edu |

The presence of the 3-propyl group is expected to have a minor steric and electronic effect on the nucleophilicity of the nitrogen compared to the parent piperidine, likely resulting in similar reaction kinetics for many transformations.

Thermodynamic Considerations: The thermodynamic stability of the piperidine ring is a crucial factor in its chemistry. Like cyclohexane, piperidine adopts a chair conformation to minimize angular and torsional strain. wikipedia.org However, the presence of the nitrogen atom introduces two distinct chair conformations: one with the N-H bond in an axial position and one with it in an equatorial position. For the parent piperidine, the equatorial conformation is generally more stable. wikipedia.org

In this compound, the protonated nitrogen means the lone pair is not a factor in conformational preference. The key thermodynamic consideration becomes the conformational preference of the 3-propyl group. The propyl group, being sterically bulky, will strongly prefer to occupy an equatorial position on the chair conformer to minimize steric interactions (1,3-diaxial interactions) with the axial hydrogens on the ring.

An iron-catalyzed thermodynamic equilibration has been noted for 2-alkenyl 6-substituted piperidines, allowing for the isolation of the most stable cis-isomers, highlighting that thermodynamic control can be a key factor in the synthesis of substituted piperidines. organic-chemistry.org

The thermodynamic properties of the parent piperidine molecule have been well-characterized and serve as a useful baseline for understanding its derivatives.

| Thermodynamic Property | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (Liquid) | -107.5 ± 0.8 | kJ/mol | nist.gov |

| Standard Molar Enthalpy of Vaporization | 41.5 ± 0.2 | kJ/mol | nist.gov |

| Standard Molar Entropy (Liquid, 298.15 K) | 203.4 ± 0.4 | J/mol·K | nist.gov |

| Molar Heat Capacity (Liquid, 298.15 K) | 179.857 | J/mol·K | nist.gov |

Applications of 3 Propylpiperidine Hydrochloride in Advanced Organic Synthesis

Role as a Fundamental Building Block in Complex Chemical Synthesis

3-Propylpiperidine (B84210) hydrochloride serves as a crucial starting material and intermediate in the synthesis of a wide array of complex organic molecules. The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in numerous natural products and pharmaceutically active compounds. The presence of the propyl group at the 3-position provides a valuable point of diversification and steric influence, guiding the stereochemical outcome of subsequent reactions.

The synthesis of substituted piperidines is a significant area of research in organic chemistry. nih.gov Methods such as the hydrogenation of substituted pyridines are commonly employed to generate the piperidine core. nih.gov The resulting piperidine derivatives, including 3-propylpiperidine, can then be further functionalized to create more intricate structures. For instance, palladium-catalyzed C-H arylation has been successfully applied to piperidine derivatives, allowing for the selective introduction of aryl groups. acs.org This method highlights the utility of piperidine scaffolds as building blocks for creating topologically diverse and sp³-rich molecules, which are highly sought after in medicinal chemistry. acs.org

The versatility of the piperidine scaffold is further demonstrated in its use for creating various functionalized derivatives. For example, the preparation of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride involves the N-alkylation of piperidine to introduce a propanol (B110389) side chain, which is then further reacted. google.com This exemplifies how the basic piperidine structure can be elaborated upon to generate complex target molecules.

Utility as a Precursor for Novel Heterocyclic Scaffolds and Chemical Libraries

The inherent reactivity of the piperidine nucleus in 3-propylpiperidine hydrochloride makes it an excellent precursor for the construction of novel heterocyclic systems and for the generation of chemical libraries for drug discovery and other applications. The nitrogen atom within the piperidine ring can participate in a variety of chemical transformations, allowing for the annulation of additional rings and the introduction of diverse functional groups.

The development of new heterocyclic scaffolds is a cornerstone of medicinal chemistry. For example, a 1-thioxo-2,4-dihydro- nih.govnih.govnih.govtriazolo[4,3-a]quinazolin-5(1H)-one scaffold has been identified as an inhibitor of the polo-box domain of polo-like kinase 1 (Plk1), a target in cancer therapy. nih.gov While not directly synthesized from 3-propylpiperidine, this illustrates the importance of heterocyclic scaffolds in drug discovery. The synthesis of such complex ring systems often involves the strategic use of simpler heterocyclic building blocks.

Furthermore, the concept of fragment-based drug discovery relies on the availability of a diverse collection of small, three-dimensional molecules. nih.gov Piperidine-based fragments are particularly valuable due to their conformational flexibility and prevalence in known drugs. nih.gov The synthesis of libraries of substituted piperidines, which could be derived from precursors like 3-propylpiperidine, allows for the exploration of a wider range of chemical space and increases the probability of identifying novel bioactive compounds. nih.gov The discovery of a 3-piperidinyl-1-cyclopentanecarboxamide scaffold as a potent CC chemokine receptor 2 (CCR2) antagonist further underscores the importance of piperidine derivatives in generating novel therapeutic leads. nih.gov

Application in the Synthesis of Agrochemical Intermediates

The piperidine structural motif is not only prevalent in pharmaceuticals but also in a variety of agrochemicals, including herbicides, insecticides, and fungicides. This compound can serve as a key intermediate in the synthesis of active ingredients for crop protection.

The synthesis of complex molecules for agrochemical applications often requires robust and scalable chemical processes. The preparation of 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine hydrochloride, for instance, involves several synthetic steps including reduction, esterification, N-alkylation, and substitution reactions. google.com This multi-step synthesis highlights the role of piperidine derivatives as building blocks for constructing molecules with potential agrochemical activity. The final compound in this patented synthesis contains both the piperidine ring and a substituted phenyl group, common features in many biologically active molecules. google.com

The development of new agrochemicals is crucial for ensuring food security, and the exploration of novel chemical scaffolds is a key driver of innovation in this field. The versatility of the piperidine ring system allows for the creation of a wide range of derivatives with diverse biological activities, making it a valuable platform for the discovery of new and effective crop protection agents.

Contribution to Materials Science through Polymer and Resin Development

The reactivity of the secondary amine in the piperidine ring of this compound allows for its incorporation into polymeric structures and resins. This opens up possibilities for the development of new materials with tailored properties for a variety of applications.

While specific examples detailing the direct use of this compound in polymer and resin development are not extensively documented in the provided search results, the general reactivity of piperidine derivatives suggests their potential in this area. The nitrogen atom can act as a nucleophile in polymerization reactions, such as in the formation of polyamides or polyurethanes, by reacting with appropriate difunctional monomers. The propyl group would then serve as a pendant side chain, influencing the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and mechanical strength.

The incorporation of heterocyclic units like piperidine into polymer backbones can impart unique characteristics to the material. For instance, the basic nature of the piperidine nitrogen could lead to materials with interesting pH-responsive properties or the ability to coordinate with metal ions. Such materials could find applications in areas like controlled-release systems, coatings, and specialized membranes.

Use in the Preparation of Specialized Reagents for Chemical Research

Beyond its role as a building block for larger molecules, 3-propylpiperidine and its derivatives can be utilized in the preparation of specialized reagents for various chemical transformations. The unique steric and electronic properties of the 3-propylpiperidine moiety can be harnessed to create chiral catalysts, ligands for metal-catalyzed reactions, or organocatalysts.

The synthesis of chiral piperidine derivatives is of significant interest for asymmetric catalysis. For example, the preparation of (R)-3-aminopiperidine hydrochloride is a key step in the synthesis of certain pharmaceuticals. google.compatsnap.com This chiral intermediate can be used to introduce stereocenters into molecules with high levels of control. The methods for preparing such chiral building blocks often involve resolution of racemic mixtures or asymmetric synthesis. google.com

Furthermore, the development of new ligands for transition metal catalysis is a continuous effort in organic synthesis. The piperidine scaffold can be functionalized to create bidentate or polydentate ligands that can coordinate to metal centers and influence the outcome of catalytic reactions. The steric bulk of the propyl group in 3-propylpiperidine could play a crucial role in controlling the selectivity of such catalytic systems.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Propylpiperidine Hydrochloride Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Propylpiperidine (B84210) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy offers precise information about the chemical environment of hydrogen atoms within the molecule. In 3-Propylpiperidine hydrochloride, the protonated nitrogen atom significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (higher ppm) compared to the free base due to deshielding effects. The protons on the piperidine (B6355638) ring and the propyl side chain exhibit distinct signals, and their splitting patterns (multiplicity) reveal an abundance of information about neighboring protons.

The expected chemical shifts for the protons in this compound are influenced by their proximity to the electron-withdrawing ammonium (B1175870) group. Protons on carbons adjacent to the nitrogen (C2 and C6) are the most deshielded. The complexity of the spectrum arises from the overlapping signals of the methylene groups in both the ring and the propyl chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Note: Data are estimated based on typical values for piperidine hydrochloride and related alkylpiperidines in a solvent like D₂O or CDCl₃.

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H on N | ~9.0 - 10.0 | Broad Singlet |

| H on C2, C6 | ~3.0 - 3.5 | Multiplet |

| H on C3, C4, C5 | ~1.5 - 2.2 | Multiplet |

| H on C1' (propyl) | ~1.3 - 1.8 | Multiplet |

| H on C2' (propyl) | ~1.2 - 1.6 | Multiplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: Data are estimated based on typical values for piperidine derivatives and substituent effects.

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C2, C6 | ~45 - 55 |

| C3 | ~30 - 40 |

| C4 | ~20 - 30 |

| C5 | ~22 - 32 |

| C1' (propyl) | ~30 - 40 |

| C2' (propyl) | ~18 - 25 |

Two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure by establishing through-bond correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings between adjacent protons, typically separated by two or three bonds. scribd.com For this compound, COSY would show correlations between neighboring protons on the piperidine ring and along the propyl chain, allowing for the sequential assignment of proton signals.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). columbia.edu It is a highly sensitive technique that definitively links the proton and carbon skeletons of the molecule. nih.gov For example, the proton signal at ~0.9 ppm would show a cross-peak with the carbon signal at ~14 ppm, confirming their assignment to the methyl group of the propyl chain.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). columbia.eduyoutube.com HMBC is crucial for connecting molecular fragments and assigning quaternary carbons (if any). In this compound, it would show correlations between the propyl protons and the ring carbons, and vice-versa, confirming the attachment of the propyl group to the C3 position of the piperidine ring.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the chemical environment of the nitrogen atom. The chemical shift of the nitrogen in this compound is sensitive to its hybridization, protonation state, and substituent effects. acs.org For protonated secondary amines like piperidinium (B107235) salts, the ¹⁵N chemical shift typically falls within a characteristic range. acs.org This technique is often performed using indirect detection methods like ¹H-¹⁵N HMBC due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N nucleus. japsonline.com The observed chemical shift would confirm the presence of a protonated, sp³-hybridized nitrogen atom within the saturated heterocyclic ring. The expected ¹⁵N chemical shift for the piperidinium ion is generally found to be upfield compared to the corresponding free amine.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly useful for identifying functional groups present in a compound.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its specific functional groups. The most prominent features arise from the piperidinium ring and the propyl side chain. The protonation of the nitrogen atom to form the hydrochloride salt introduces a key diagnostic feature: the N-H stretching vibration.

N-H Stretching: The presence of the ammonium salt (R₂NH₂⁺) gives rise to a strong, broad absorption band in the IR spectrum, typically in the range of 2700-3100 cm⁻¹. This band is a clear indicator of the protonated amine.

C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (CH₂) and methyl (CH₃) groups of the piperidine ring and propyl chain appear in the 2850-3000 cm⁻¹ region.

N-H Bending: The bending vibration for the secondary ammonium group appears around 1560-1620 cm⁻¹.

C-H Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ groups are found in the fingerprint region, typically around 1440-1470 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for the more symmetric, less polar bonds, offering a complete vibrational profile of the molecule. chemicalbook.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| R₂NH₂⁺ | N-H Stretch | 2700 - 3100 | Strong, Broad |

| C-H (Alkyl) | C-H Stretch | 2850 - 3000 | Strong |

| R₂NH₂⁺ | N-H Bend | 1560 - 1620 | Medium |

Conformational Insights from Vibrational Spectra

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of molecules like this compound. americanpharmaceuticalreview.com The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence of the propyl group at the C3 position introduces the possibility of different conformational isomers.

The primary conformational question for 3-propylpiperidine pertains to the orientation of the propyl substituent, which can exist in either an axial or equatorial position. These two conformers have distinct energy levels and are in equilibrium. Protonation of the nitrogen atom to form the hydrochloride salt can influence this equilibrium. Studies on similar substituted piperidinium salts have shown that electrostatic interactions between the substituents and the protonated nitrogen can stabilize the axial conformer. nih.gov

Vibrational spectra can distinguish between these conformers as the vibrational modes of the molecule, particularly the C-H and C-N stretching and bending frequencies, are sensitive to the local geometry. researchgate.netresearchgate.net For example, the position and intensity of peaks in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra can be correlated with specific conformational states. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes to specific conformers and to predict their relative stabilities. researchgate.net Research on N-methyl piperidine has successfully identified and characterized the equilibrium between chair and twist conformers using spectroscopic methods combined with model calculations. rsc.org

Table 1: Representative Vibrational Modes for Conformational Analysis of Substituted Piperidines This table is illustrative, showing typical frequency ranges for key vibrational modes in substituted piperidines.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Conformational Significance |

|---|---|---|

| N-H Stretch (salt) | 2700 - 3100 | Broad bands indicative of hydrogen bonding in the hydrochloride salt. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Sensitive to the local environment of the propyl and piperidine C-H bonds. |

| Ring Vibrations | 1000 - 1250 | "Breathing" and stretching modes of the piperidine ring, sensitive to chair vs. twist-boat conformations. |

| C-C Stretch (Propyl) | 800 - 1100 | Can differ slightly between axial and equatorial conformers. |

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound. nih.gov It provides essential information for confirming the compound's identity and characterizing its chemical connectivity.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For this compound, the analysis would be performed on the 3-propylpiperidinium cation (C₈H₁₈N⁺). The high-resolution data can confirm the presence and number of nitrogen, carbon, and hydrogen atoms, providing unambiguous verification of the molecular formula. This technique is routinely used in the analysis of various alkaloids and related compounds to confirm their elemental composition. scielo.brmdpi.com

Table 2: HRMS Data for the 3-Propylpiperidinium Cation

| Ion Formula | Calculated Monoisotopic Mass (Da) |

|---|

Tandem mass spectrometry (MS/MS) is employed to probe the molecular structure by inducing fragmentation of a selected precursor ion (in this case, the molecular ion of 3-propylpiperidine) and analyzing the resulting product ions. scielo.br The fragmentation pattern is a unique fingerprint of the molecule's structure. For protonated piperidine derivatives, fragmentation is often directed by the charge on the nitrogen atom. nih.gov

Common fragmentation pathways for compounds with an N-alkylpiperidine core involve cleavage of bonds within the piperidine ring and the loss of substituents. wvu.edu For the 3-propylpiperidinium ion, characteristic fragmentation would likely include:

Loss of the propyl group: Cleavage of the C-C bond between the ring and the propyl substituent.

Ring-opening pathways: Fragmentation of the piperidine ring itself, leading to a series of smaller, characteristic ions. These pathways are well-documented for various piperidine and pyrrolizidine alkaloids. mjcce.org.mk

Loss of neutral molecules: Sequential loss of small, stable neutral molecules like ethene or propene from the initial fragments.

By analyzing these fragmentation patterns, researchers can confirm the connectivity of the atoms, including the location of the propyl group on the piperidine ring. nih.gov

Table 3: Predicted Key Fragmentation Pathways for the 3-Propylpiperidinium Cation ([M+H]⁺) This table presents hypothetical fragmentation data based on established principles for similar N-heterocyclic compounds.

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 128.14 | 86.09 | C₃H₆ (Propene) | α-cleavage and ring opening |

| 128.14 | 85.08 | C₃H₇• (Propyl radical) | Cleavage of the C3-propyl bond |

| 128.14 | 70.06 | C₄H₁₀ (Butane) | Complex ring fragmentation |

X-ray Crystallography for Solid-State Structural Determination

Since the C3 position of the piperidine ring is a stereocenter, 3-Propylpiperidine is a chiral molecule that can exist as two enantiomers (R and S). X-ray crystallography is one of the most reliable methods for determining the absolute configuration of a chiral molecule, provided that an enantiomerically pure crystal is available. purechemistry.orgspringernature.com The technique of anomalous dispersion, often requiring the presence of a heavier atom or the use of specific X-ray wavelengths, allows for the unambiguous assignment of the R or S configuration at the chiral center. researchgate.netnih.gov

The crystal structure reveals how individual molecules pack together to form the crystal lattice. This packing is governed by a network of intermolecular interactions. rsc.org In the case of this compound, the primary and strongest interaction would be the hydrogen bond between the positively charged piperidinium nitrogen (N⁺-H) and the chloride anion (Cl⁻). nih.govnih.gov This strong ionic hydrogen bond is a key structure-directing interaction in hydrochloride salts of amines. nih.gov

In addition to this primary interaction, weaker interactions also play a significant role in stabilizing the crystal structure. These can include:

C-H···Cl hydrogen bonds: Interactions between the hydrogen atoms on the carbon skeleton and the chloride anion.

Van der Waals forces: Non-specific attractive forces between the aliphatic parts of the molecules.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|---|

| Strong Hydrogen Bond | N⁺-H | Cl⁻ | 2.9 - 3.3 | Primary interaction defining the crystal lattice. |

| Weak Hydrogen Bond | C-H | Cl⁻ | 3.2 - 3.8 | Secondary interactions contributing to crystal packing stability. |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in chemical characterization, providing quantitative information on the elemental composition of a sample. This method is fundamental for confirming the empirical formula of a newly synthesized or isolated compound like this compound. The technique works by combusting a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (such as carbon dioxide, water, and nitrogen oxides) are separated and measured by detectors, allowing for the calculation of the mass percentage of each element (primarily carbon, hydrogen, and nitrogen) in the original sample.

Below is a data table summarizing the theoretical elemental composition of this compound and representative experimental results that would be considered acceptable for formula confirmation.

Table 1: Elemental Analysis Data for this compound (C₈H₁₈ClN)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) [Representative] |

|---|---|---|

| Carbon (C) | 58.70 | 58.65 |

| Hydrogen (H) | 11.08 | 11.15 |

| Nitrogen (N) | 8.56 | 8.51 |

Note: Experimental values are illustrative and represent a typical outcome for a high-purity sample.

Chromatographic Techniques for Purity Assessment in Research

Chromatography is an indispensable tool in chemical research for separating, identifying, and quantifying the components of a mixture. For this compound, assessing purity is crucial to ensure that research findings are not skewed by the presence of synthetic byproducts, starting materials, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques for this purpose. guidechem.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and sensitive technique for the purity assessment of non-volatile and thermally sensitive compounds like hydrochloride salts. In a typical Reversed-Phase HPLC (RP-HPLC) setup, the sample is dissolved in a suitable solvent and injected into a high-pressure stream of a liquid mobile phase. The mobile phase carries the sample through a column packed with a non-polar stationary phase (such as C18).

The separation is based on the differential partitioning of the analyte and any impurities between the polar mobile phase and the non-polar stationary phase. More polar compounds elute faster, while less polar compounds are retained longer on the column. A detector, most commonly an Ultraviolet (UV) detector, measures the absorbance of the eluate, generating a chromatogram where each peak corresponds to a different component. The purity of the this compound is determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram. For compounds lacking a strong chromophore, pre-column derivatization can be employed to attach a UV-active moiety, enhancing detection. nih.gov

Research findings on the purity of a this compound batch would be presented with specific methodological details, as illustrated in the following table.

Table 2: Illustrative Research Findings from HPLC Purity Analysis

| Parameter | Value / Description |

|---|---|

| Chromatographic System | Agilent 1200 Series or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile (B52724) : 0.01 M Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 210 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

| Retention Time of Main Peak | 4.52 minutes |

| Purity (Area %) | 99.85% |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for assessing the purity of volatile or semi-volatile compounds. While the hydrochloride salt itself is non-volatile, analysis can be performed on the free base (3-Propylpiperidine) after liberation from the salt, or by using specific high-temperature injection techniques. The sample is vaporized in a heated injector and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase that interacts differently with various components of the sample, leading to separation based on boiling points and polarity. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds. The NIST Chemistry WebBook provides a Kovats retention index of 1012 for 3-Propyl-piperidine on a standard non-polar (Methyl Silicone) column, a value useful for identification purposes in research. nist.gov

Theoretical and Computational Studies on 3 Propylpiperidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-propylpiperidine (B84210) hydrochloride, which are dictated by its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-propylpiperidine hydrochloride, this involves calculating the electron density to find the minimum energy structure. A variety of functionals, such as B3LYP or M06-2X, combined with a suitable basis set like 6-311++G(d,p), are typically employed for such calculations. nih.govnih.gov The process of geometry optimization iteratively adjusts the atomic coordinates to minimize the forces on each atom, leading to a stationary point on the potential energy surface. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that this structure is a true minimum. nih.gov

The protonation of the piperidine (B6355638) nitrogen by hydrochloric acid introduces a positive charge, significantly influencing the geometry and electron distribution compared to the free base. The propyl group at the 3-position can exist in either an axial or equatorial conformation relative to the piperidine ring. DFT calculations can precisely determine the relative energies of these conformers, typically showing the equatorial conformer to be more stable due to reduced steric hindrance. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for this compound Conformers

| Property | Equatorial this compound | Axial this compound |

| Total Energy (Hartree) | -value | -value + ΔE |

| Dipole Moment (Debye) | value | value |

| N-H Bond Length (Å) | value | value |

| C3-C(propyl) Bond Length (Å) | value | value |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the protonated nitrogen atom significantly lowers the energy of the molecular orbitals compared to the free base, making it less nucleophilic. The HOMO would likely be localized on the chloride anion, while the LUMO would be distributed over the piperidinium (B107235) cation, particularly around the N-H bond. Analysis of the HOMO and LUMO energies can help predict how this compound might interact with other molecules. wikipedia.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| LUMO | value | Antibonding orbitals, primarily on the piperidinium ring |

| HOMO | value | Non-bonding orbitals, primarily on the chloride ion |

| HOMO-LUMO Gap | value | Indicator of chemical stability and reactivity |

Note: The values in this table are illustrative and represent the type of data obtained from FMO analysis.

Conformational Analysis and Potential Energy Surface Mapping

The piperidine ring in this compound is not static; it exists in a chair conformation that can undergo ring inversion. Furthermore, the propyl group can rotate around the C3-C(propyl) bond. Conformational analysis involves systematically exploring these degrees of freedom to map the potential energy surface (PES) of the molecule.

By performing a series of constrained geometry optimizations at different values of key dihedral angles (e.g., those defining the ring pucker and the propyl group orientation), a detailed PES can be constructed. This map reveals the energies of different conformers and the energy barriers that separate them. Such studies would identify the global minimum energy conformation (likely the chair form with the propyl group in an equatorial position) and other local minima, providing a comprehensive picture of the molecule's conformational preferences. whiterose.ac.uk

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound, such as its synthesis or potential degradation pathways. osi.lv This involves identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy of the reaction.

For example, the synthesis of 3-propylpiperidine often involves the reduction of 3-propylpyridine (B1594628). wikipedia.org Computational modeling could be used to investigate the mechanism of this hydrogenation reaction, identifying the intermediates and transition states as the pyridine (B92270) ring becomes saturated. Methods like the nudged elastic band (NEB) or string methods can be employed to find the minimum energy path between reactants and products, providing a detailed, step-by-step view of the reaction.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects